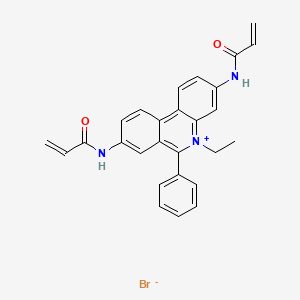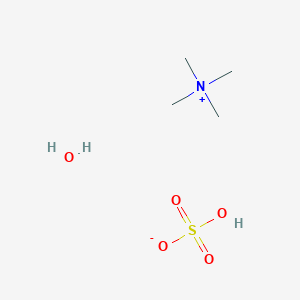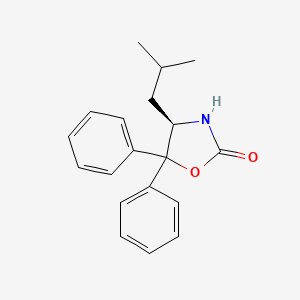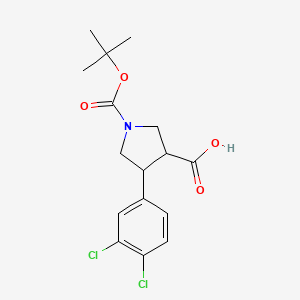
3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide
Übersicht
Beschreibung
3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide, also known as BAPB, is a synthetic compound that has been widely used in scientific research due to its unique properties. BAPB is a cationic dye that can be used for staining DNA and RNA in gel electrophoresis. It is also used as a fluorescent probe for studying protein-DNA interactions and has potential as an antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
Catalysis and Material Science
A study by Fossey and Richards (2002) discussed the synthesis of platinum NCN-pincer complexes derived from 1,3-bis(imino)benzenes, which are relevant to catalysis for carbon−carbon bond formation, indicating the potential of phenanthridin derivatives in catalysis and material science applications Organometallics.
Bioorganic Chemistry
Research by Ismail et al. (2008) on bis-benzamidino imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines highlighted their antiprotozoal activity and strong DNA binding affinity. This study underscores the potential of phenanthridin derivatives in bioorganic chemistry, particularly in designing compounds with biological activity Bioorganic & Medicinal Chemistry.
Polymer Science
Kobayashi et al. (1999) investigated the stereospecific anionic polymerization of N,N-dialkylacrylamides, suggesting the relevance of acryloylamino-functionalized phenanthridin derivatives in polymer science for producing polymers with controlled structures Macromolecules.
Photophysics and Photochemistry
Zhang et al. (2018) synthesized N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives as photoinitiators under LEDs, which are structurally related and highlight the utility of phenanthridin derivatives in photophysics and photochemistry Polymer Chemistry.
Environmental Applications
Xie et al. (2020) explored the Fenton-like degradation of ethidium bromide by magnetic nanocatalysts, presenting an environmental application where similar compounds could be used in pollutant degradation Chemosphere.
Wirkmechanismus
Target of Action
The primary target of Ethidium Bromide-N N-Bisacrylamide is double-stranded DNA . The compound interacts with the DNA, specifically intercalating between the base pairs .
Mode of Action
Ethidium Bromide-N N-Bisacrylamide operates through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA . The ethidium ligand binds mainly stacked on, or intercalated between, the terminal base pairs of the DNA with little to no interaction with the inner base pairs .
Biochemical Pathways
The intercalation of Ethidium Bromide-N N-Bisacrylamide into the DNA structure affects the DNA replication and transcription processes . The intercalation at the terminal CpG steps is relatively rapid, the resultant DNA unwinding, rigidification, and increased stability of the internal base pair steps inhibits further intercalation .
Result of Action
The intercalation of Ethidium Bromide-N N-Bisacrylamide into DNA results in DNA unwinding, rigidification, and increased stability of the internal base pair steps . This can inhibit further intercalation and potentially disrupt normal cellular processes .
Action Environment
The action of Ethidium Bromide-N N-Bisacrylamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s efficacy and stability . Furthermore, the presence of other molecules in the environment, such as proteins or other nucleic acids, can also impact the compound’s action.
Eigenschaften
IUPAC Name |
N-[5-ethyl-6-phenyl-3-(prop-2-enoylamino)phenanthridin-5-ium-8-yl]prop-2-enamide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2.BrH/c1-4-25(31)28-19-12-14-21-22-15-13-20(29-26(32)5-2)17-24(22)30(6-3)27(23(21)16-19)18-10-8-7-9-11-18;/h4-5,7-17H,1-2,6H2,3H3,(H,28,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSGFSHAUFPBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)C=C)NC(=O)C=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584272 | |
| Record name | 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480438-67-3 | |
| Record name | Phenanthridinium, 5-ethyl-3,8-bis[(1-oxo-2-propen-1-yl)amino]-6-phenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,8-Bis(acryloylamino)-5-ethyl-6-phenylphenanthridin-5-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tris[4-(1-naphthylphenylamino)phenyl]amine](/img/structure/B1627966.png)


![4-[(E)-2-[(3E)-2-Chloro-3-[(2E)-2-(2-phenylchromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylchromenylium;perchlorate](/img/structure/B1627969.png)






![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)

